![molecular formula C18H16O2 B15337251 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde](/img/structure/B15337251.png)
5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde: is a complex organic compound with the molecular formula C16H16O2. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and features a fused ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions to form the fused ring structure. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology explores the potential biological activity of this compound. It may serve as a ligand for binding to specific receptors or enzymes, influencing biological processes.
Medicine: In the field of medicine, 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde is investigated for its therapeutic potential. It may be used in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Dibenzocyclooctene derivatives: These compounds share a similar fused ring structure but differ in the placement and type of functional groups.
Polycyclic aromatic hydrocarbons (PAHs): Other PAHs with varying ring structures and substituents.
Eigenschaften
Molekularformel |
C18H16O2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarbaldehyde |
InChI |
InChI=1S/C18H16O2/c19-11-13-1-3-15-5-6-16-4-2-14(12-20)10-18(16)8-7-17(15)9-13/h1-4,9-12H,5-8H2 |
InChI-Schlüssel |
JZUMDCOQSMFJKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CCC3=C1C=CC(=C3)C=O)C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
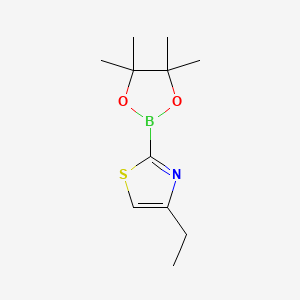
![Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15337196.png)
![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)

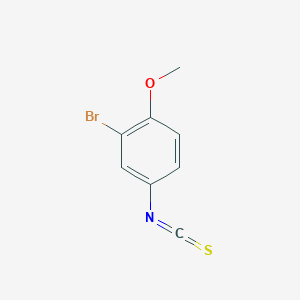
![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
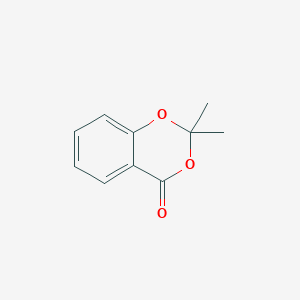
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
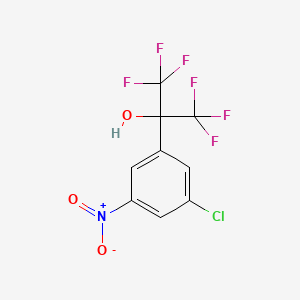

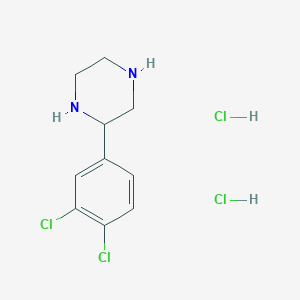
![5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol](/img/structure/B15337258.png)
![1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B15337261.png)
